What is Anserine-d4 and its chemical structure?
What is Anserine-d4 and its chemical structure?
Anserine-d4 is the deuterium-labeled form of anserine, a naturally occurring dipeptide found in the skeletal muscle and brain of vertebrates. Composed of β-alanine and 3-methyl-L-histidine, anserine plays a role as a biochemical buffer, antioxidant, and anti-glycation agent. Its deuterated analog, Anserine-d4, serves as a crucial internal standard for precise quantification in mass spectrometry-based analytical methods. This guide provides an in-depth overview of Anserine-d4, its chemical properties, synthesis, and applications in research.
Chemical Structure and Properties
Anserine-d4 is structurally identical to anserine, with the exception of four deuterium atoms replacing four hydrogen atoms on the β-alanine moiety. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the endogenous (unlabeled) anserine in biological samples.
Chemical Formula: C10H12D4N4O3
Molecular Weight: 244.28 g/mol
CAS Number: 1201658-81-2
The chemical structure of Anserine-d4 is depicted below:
Caption: Chemical structure of Anserine-d4.
Physicochemical Properties
Quantitative data for Anserine-d4 is not extensively published. The following table summarizes the known properties of unlabeled anserine, which are expected to be very similar for Anserine-d4, with the exception of molecular weight.
| Property | Value | Source |
| Molecular Weight | 240.26 g/mol | PubChem |
| Melting Point | 226-228 °C | HMDB |
| Physical Description | Solid | HMDB |
| Collision Cross Section (M+H)⁺ | 153.8 Ų | CCSbase |
Synthesis of Anserine-d4
A common method for the synthesis of Anserine-d4 involves the coupling of N-Boc-β-alanine-d4 with 1-methyl-L-histidine, followed by the deprotection of the Boc group.
Experimental Protocol: Synthesis of Anserine-d4
This protocol is a generalized procedure based on established methods for peptide synthesis.
Materials:
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N-Boc-β-alanine-d4
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1-methyl-L-histidine
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Isobutyl chloroformate
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Triethylamine (TEA)
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Hydrochloric acid (HCl)
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Dichloromethane (DCM)
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Water (H₂O)
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Basic Amberlite IRA-67 resin
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Silica gel for column chromatography
Procedure:
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Coupling Reaction:
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Dissolve N-Boc-β-alanine-d4 and 1-methyl-L-histidine in a suitable solvent system (e.g., a mixture of water and an organic solvent like dioxane).
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Cool the solution to 0°C.
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Add triethylamine to the solution to act as a base.
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Slowly add isobutyl chloroformate to the reaction mixture to activate the carboxylic acid of N-Boc-β-alanine-d4.
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Stir the reaction mixture at 0°C for several hours, then allow it to warm to room temperature and stir overnight.
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Work-up and Purification of the Protected Dipeptide:
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Extract the reaction mixture with an organic solvent like ethyl acetate.
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Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure.
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Purify the resulting Boc-protected dipeptide by silica gel column chromatography.
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Deprotection:
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Dissolve the purified Boc-protected dipeptide in a solution of hydrochloric acid (e.g., 6N HCl in water or HCl in an organic solvent like dioxane).
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Stir the mixture at room temperature for a few hours until the deprotection is complete (monitor by TLC or LC-MS).
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Final Purification:
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Concentrate the reaction mixture under reduced pressure.
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To remove any remaining triethylamine hydrochloride, treat the residue with a basic ion-exchange resin such as Amberlite IRA-67.
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Lyophilize the final product to obtain Anserine-d4 as a solid.
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Caption: Synthesis workflow for Anserine-d4.
Application as an Internal Standard in LC-MS/MS
Anserine-d4 is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of anserine in biological matrices such as plasma and urine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, chromatography, and ionization.
Experimental Protocol: Quantification of Anserine using Anserine-d4 Internal Standard
This protocol outlines a general procedure for the analysis of anserine in plasma.
Materials:
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Plasma samples
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Anserine-d4 (internal standard)
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Anserine (for calibration curve)
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Acetonitrile (ACN)
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Formic acid (FA)
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Water (LC-MS grade)
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Centrifuge tubes and vials
Procedure:
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Sample Preparation (Protein Precipitation):
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Pipette a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.
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Add a known amount of Anserine-d4 solution (the internal standard).
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Add a protein precipitating agent, such as acetonitrile (typically 3-4 volumes of the plasma).
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Vortex the mixture thoroughly for about 30 seconds.
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Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean tube or an LC-MS vial.
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Evaporate the supernatant to dryness under a stream of nitrogen.
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Reconstitute the residue in a suitable mobile phase (e.g., 5% ACN in water with 0.1% FA).
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LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Use a suitable column, such as a C18 reversed-phase column.
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Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
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Tandem Mass Spectrometry (MS/MS):
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Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
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Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both anserine and Anserine-d4.
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Anserine: Monitor the transition of m/z 241.1 -> [product ion m/z]
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Anserine-d4: Monitor the transition of m/z 245.1 -> [product ion m/z]
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Data Analysis:
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Integrate the peak areas for both the anserine and Anserine-d4 MRM transitions.
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Calculate the peak area ratio of anserine to Anserine-d4.
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Generate a calibration curve by plotting the peak area ratios of known concentrations of anserine standards versus their concentrations.
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Determine the concentration of anserine in the unknown samples by interpolating their peak area
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